1H-1,2,4-Triazol-3-amine, N,N-dimethyl-

Overview

Description

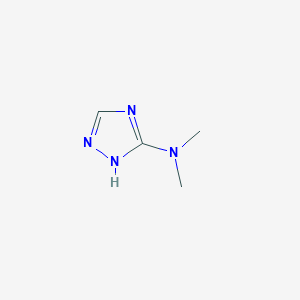

“1H-1,2,4-Triazol-3-amine, N,N-dimethyl-” is a heterocyclic organic compound that consists of a 1,2,4-triazole ring system . This compound has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease . In agrochemicals, it can be used as a raw material for the synthesis of herbicides, fungicides, and insecticides .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been explored in various studies . For instance, Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid . Other synthetic methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of “1H-1,2,4-Triazol-3-amine, N,N-dimethyl-” consists of a 1,2,4-triazole ring system . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Various chemical reactions involving “1H-1,2,4-Triazol-3-amine, N,N-dimethyl-” have been reported in the literature . For example, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . Another study reported a multicomponent process that enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines .Scientific Research Applications

Green Synthesis and Photophysical Properties

- A metal- and oxidant-free synthesis method for 1H-1,2,4-triazol-3-amines has been developed, which is environmentally friendly and suitable for gram-scale applications. This method is significant for organic chemistry, medicinal chemistry, and optical materials due to its broad substrate scope and mild reaction conditions. The fluorescence and aggregation-induced emission properties of these compounds suggest potential applications in these fields (Guo et al., 2021).

Antimicrobial Agents

- 3(5)-Substituted 1,2,4-triazol-5(3)-amines, synthesized in a green one-pot method, demonstrated potent antimicrobial properties against various pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Beyzaei et al., 2019).

Physicochemical and Biological Properties

- 1,2,4-Triazole derivatives, such as 5-phenethyl-1H-1,2,4-triazole-3-amine, exhibit a wide spectrum of pharmacological activity with low levels of acute toxicity, making them valuable for synthetic and pharmaceutical chemistry. The creation of new molecules based on 1,2,4-triazole is crucial for developing biologically active compounds (Ihnatova et al., 2020).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrates an efficient approach to synthesize diverse 1,2,4-triazole derivatives, which are crucial in medicinal and agricultural chemistry (Tan et al., 2017).

Energetic Materials

- The study of energetic quaternary salts containing 1,2,4-triazoles, including their synthesis, physical properties, and heats of formation, provides insights into their potential applications in the field of energetic materials (Xue et al., 2005).

Catalytic Applications

- The development of a basic catalyst using 3-amino-1,2,4-triazole potassium (KATriz) for the synthesis of dimethylhexane 1,6-dicarbamate indicates potential applications in catalysis, especially in reactions requiring high selectivity and activity at room temperature (Wang et al., 2016).

Coordination Polymers and Energetic Materials

- Silver(I)-based energetic coordination polymers containing 1,2,4-triazoles were synthesized and structurally characterized, revealing properties like excellent insensitivity and high decomposition temperatures, which are critical for the performance of energetic materials (Qu et al., 2015).

properties

IUPAC Name |

N,N-dimethyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8(2)4-5-3-6-7-4/h3H,1-2H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNQRZQLFJSYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503151 | |

| Record name | N,N-Dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5295-34-1 | |

| Record name | N,N-Dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzhydryl-1H-benzo[d]imidazole](/img/structure/B3053236.png)

![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)

![Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-](/img/structure/B3053250.png)